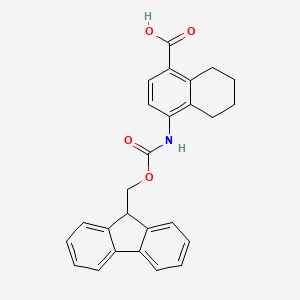
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a useful research compound. Its molecular formula is C26H23NO4 and its molecular weight is 413.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (CAS Number: 2243513-97-3) is a compound of interest due to its potential biological activities. Its complex structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is often used in peptide synthesis and drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H23NO4
- Molecular Weight : 413.5 g/mol
- Structure : The compound features a tetrahydronaphthalene core with an Fmoc group attached to an amino acid moiety.
Antibacterial Activity
Research has shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of tetrahydronaphthalene have been evaluated for their effectiveness against various bacterial strains. In particular, studies have indicated that modifications in the structure can enhance antibacterial potency against Gram-negative bacteria such as Escherichia coli .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the Fmoc group may play a crucial role in mediating interactions with bacterial cell membranes or intracellular targets. This interaction could potentially disrupt cellular processes or lead to apoptosis in bacterial cells.
Case Study 1: Synthesis and Evaluation
A study synthesized several derivatives of tetrahydronaphthalene-based compounds and assessed their antibacterial activity in vivo. Among these derivatives, specific compounds demonstrated protective effects in mice infected with E. coli, suggesting a pro-drug mechanism where the active form is generated post-administration .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of related compounds. It was found that modifications at various positions on the naphthalene ring significantly influenced both antibacterial activity and cytotoxicity. The study highlighted the importance of the Fmoc group in enhancing solubility and bioavailability .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)22-13-14-24(21-12-6-5-11-20(21)22)27-26(30)31-15-23-18-9-3-1-7-16(18)17-8-2-4-10-19(17)23/h1-4,7-10,13-14,23H,5-6,11-12,15H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYAXUWYBGDOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=CC(=C2C1)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













